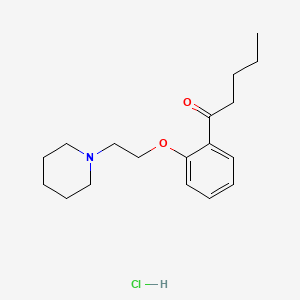
Valerophenone, 2'-(2-piperidinoethoxy)-, hydrochloride
Description
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C18-H27-N-O2.Cl-H and a molecular weight of 325.92 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a valerophenone backbone with a piperidinoethoxy substituent.
Properties
CAS No. |
20800-20-8 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylethoxy)phenyl]pentan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-10-17(20)16-9-5-6-11-18(16)21-15-14-19-12-7-4-8-13-19;/h5-6,9,11H,2-4,7-8,10,12-15H2,1H3;1H |
InChI Key |
DTZIETSZUNTEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1OCCN2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride involves several steps. One common method includes the reaction of valerophenone with 2-(2-piperidinoethoxy)ethanol in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The piperidinoethoxy group is believed to play a crucial role in its binding to receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride can be compared with other similar compounds, such as:
4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride: This compound shares a similar piperidinoethoxy group but differs in its core structure.
Pipazethate hydrochloride: Another compound with a piperidinoethoxy substituent, used as a bronchodilator. The uniqueness of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride lies in its specific valerophenone backbone, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


